molecular formula C34H20F8IrN4+ B12298982 [5,5'-Bis-trifluoromethyl]bis[(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate

[5,5'-Bis-trifluoromethyl]bis[(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate

Cat. No.: B12298982
M. Wt: 828.8 g/mol
InChI Key: RPAMYMRMJXMBTN-UHFFFAOYSA-N
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Description

[5,5’-Bis-trifluoromethyl]bis[(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate is a complex organometallic compound. It is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications. The compound consists of an iridium(III) center coordinated to two [5,5’-bis-trifluoromethyl]bis[(4-fluorophenyl)pyridine] ligands and a hexafluorophosphate counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5,5’-Bis-trifluoromethyl]bis[(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate typically involves the following steps:

    Ligand Synthesis: The ligands [5,5’-bis-trifluoromethyl]bis[(4-fluorophenyl)pyridine] are synthesized through a series of reactions involving the appropriate starting materials, such as 4-fluorobenzaldehyde and 2,2’-bipyridine derivatives. These reactions often require the use of catalysts and specific reaction conditions to achieve high yields.

    Complex Formation: The synthesized ligands are then reacted with an iridium(III) precursor, such as iridium trichloride, in the presence of a suitable solvent. The reaction mixture is typically heated under reflux conditions to facilitate the formation of the iridium(III) complex.

    Purification: The resulting complex is purified through techniques such as column chromatography or recrystallization to obtain the desired [5,5’-Bis-trifluoromethyl]bis[(4-fluorophenyl)pyridine]iridium(III) complex.

    Counterion Exchange: Finally, the hexafluorophosphate counterion is introduced by reacting the purified complex with a hexafluorophosphate salt, such as ammonium hexafluorophosphate, to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[5,5’-Bis-trifluoromethyl]bis[(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one or more ligands are replaced by other ligands. Common reagents for these reactions include halides and phosphines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in inert atmospheres to prevent oxidation.

    Substitution: Halides, phosphines; reactions may require elevated temperatures and the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while reduction can produce lower oxidation state species. Substitution reactions result in the formation of new iridium complexes with different ligands.

Scientific Research Applications

[5,5’-Bis-trifluoromethyl]bis[(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate has several scientific research applications, including:

    Chemistry: Used as a catalyst in various organic transformations, including hydrogenation and C-H activation reactions.

    Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.

    Medicine: Explored for its use in imaging and diagnostic applications due to its luminescent properties.

    Industry: Employed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of [5,5’-Bis-trifluoromethyl]bis[(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate involves its interaction with molecular targets and pathways. The compound’s photophysical properties allow it to absorb and emit light, making it useful in applications such as imaging and photodynamic therapy. The iridium center plays a crucial role in facilitating electron transfer processes, which are essential for its catalytic and luminescent activities.

Comparison with Similar Compounds

Similar Compounds

  • [5,5’-Bis(trifluoromethyl)-2,2’-bipyridine]iridium(III) hexafluorophosphate
  • [5,5’-Bis(trifluoromethyl)-2,2’-bipyridine]iridium(III) chloride
  • [5,5’-Bis(trifluoromethyl)-2,2’-bipyridine]iridium(III) bromide

Uniqueness

[5,5’-Bis-trifluoromethyl]bis[(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate is unique due to its specific ligand structure, which imparts distinct photophysical properties. Compared to similar compounds, it exhibits enhanced stability and luminescence, making it particularly valuable in optoelectronic applications and as a catalyst in organic synthesis.

Properties

Molecular Formula

C34H20F8IrN4+

Molecular Weight

828.8 g/mol

IUPAC Name

2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+);5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine

InChI

InChI=1S/C12H6F6N2.2C11H7FN.Ir/c13-11(14,15)7-1-3-9(19-5-7)10-4-2-8(6-20-10)12(16,17)18;2*12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;/h1-6H;2*1-4,6-8H;/q;2*-1;+3

InChI Key

RPAMYMRMJXMBTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.C1=CC(=NC=C1C(F)(F)F)C2=NC=C(C=C2)C(F)(F)F.[Ir+3]

Origin of Product

United States

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